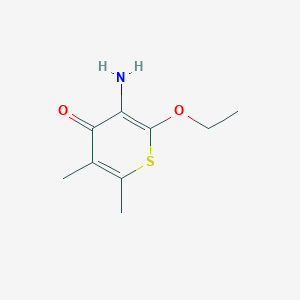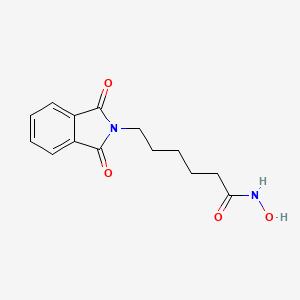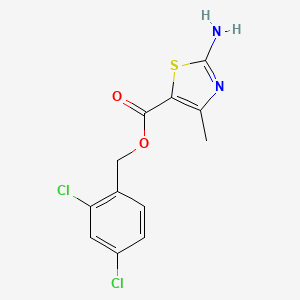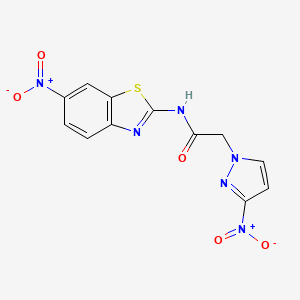
3-amino-2-ethoxy-5,6-dimethyl-4H-thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-ethoxy-5,6-dimethyl-4H-thiopyran-4-one is a heterocyclic compound that contains sulfur in its ring structure
Preparation Methods
The synthesis of 3-amino-2-ethoxy-5,6-dimethyl-4H-thiopyran-4-one can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates formed are then hydrolyzed and decarboxylated by heating in sulfuric acid (H₂SO₄) solution . Another method includes the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, resulting in the formation of thiopyran derivatives .
Chemical Reactions Analysis
3-amino-2-ethoxy-5,6-dimethyl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino and ethoxy groups can participate in substitution reactions with halides or other electrophiles in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Scientific Research Applications
3-amino-2-ethoxy-5,6-dimethyl-4H-thiopyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-2-ethoxy-5,6-dimethyl-4H-thiopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
3-amino-2-ethoxy-5,6-dimethyl-4H-thiopyran-4-one can be compared with other thiopyran derivatives such as:
Tetrahydro-4H-thiopyran-4-one: Known for its use in the synthesis of stable free radicals and semiconductors.
4-Oxotetrahydrothiopyran: Used in the preparation of synthetic hormones and pheromones.
2,3,5,6-Tetrahydro-4-thiopyranone: Characterized by its antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific functional groups (amino and ethoxy), which confer distinct chemical reactivity and biological activity compared to other thiopyran derivatives.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-amino-2-ethoxy-5,6-dimethylthiopyran-4-one |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9-7(10)8(11)5(2)6(3)13-9/h4,10H2,1-3H3 |
InChI Key |
UTPBRNXZSSFVLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C(=C(S1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11072493.png)
![4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11072495.png)
![[(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate](/img/structure/B11072497.png)


![N-[4-(pyridin-2-ylmethyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11072518.png)

![N-(3-chlorophenyl)-N'-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)urea](/img/structure/B11072533.png)
![Thiazolo[4,5-d]pyrimidin-7(6H)-one, 5-(2-fluorophenyl)-2,3-dihydro-3-(2-propenyl)-2-thioxo-](/img/structure/B11072541.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11072543.png)
![2-[5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11072551.png)
![4-bromo-2-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B11072555.png)
![N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B11072561.png)
![4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072566.png)
